REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][C:12]([C:14]2[CH:15]=[CH:16][C:17]3[O:21][CH2:20][CH2:19][C:18]=3[CH:22]=2)=[O:13])[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>Cl>[O:13]=[C:12]([C:14]1[CH:15]=[CH:16][C:17]2[O:21][CH2:20][CH2:19][C:18]=2[CH:22]=1)[CH2:11][CH2:10][CH:7]1[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
5-[3-(1-acetylpiperidin-4-yl)-1-oxopropyl]-2,3-dihydrobenzofuran
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)CCC(=O)C=1C=CC2=C(CCO2)C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 14 hours
|
Duration
|
14 h
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
for cooling
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC1CCNCC1)C=1C=CC2=C(CCO2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.31 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |